molecular formula C19H27NOS B14554115 N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine CAS No. 61821-37-2

N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine

Cat. No.: B14554115
CAS No.: 61821-37-2
M. Wt: 317.5 g/mol
InChI Key: YSVHIGGZUPSRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable sulfanylidene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of the cyclohexyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfanylidene group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine, N-cyclohexyl-: This compound shares the cyclohexylamine structure but lacks the sulfanylidene group.

    Cyclohexanamine, N-cyclohexyl-N-methyl-: Similar in structure but includes a methyl group instead of the sulfanylidene moiety.

Uniqueness

N-Cyclohexyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]cyclohexanamine is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61821-37-2

Molecular Formula

C19H27NOS

Molecular Weight

317.5 g/mol

IUPAC Name

N-cyclohexyl-N-[phenyl(sulfinyl)methyl]cyclohexanamine

InChI

InChI=1S/C19H27NOS/c21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

YSVHIGGZUPSRNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.